Product packaging for Drobuline Hydrochloride(Cat. No.:CAS No. 68162-52-7)

Drobuline Hydrochloride

Cat. No.: B1662737
CAS No.: 68162-52-7
M. Wt: 319.9 g/mol
InChI Key: YKYKDSHUKOVMBU-UHFFFAOYSA-N
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Description

Historical Context of Drobuline (B1218946) Hydrochloride within Medicinal Chemistry and Pharmacology Research

The development of Drobuline can be situated within the period of active antiarrhythmic drug discovery that characterized the mid to late 20th century. While the precise date of its initial synthesis is not prominently documented, its inclusion in "The Organic Chemistry of Drug Synthesis, Volume 3," which covers compounds reported up to 1982, places its emergence within this era. theswissbay.ch A key synthesis method involves the sodium amide-mediated alkylation of diphenylmethane (B89790) with allyl bromide, followed by epoxidation and subsequent ring-opening with isopropylamine (B41738). archive.orgtheswissbay.chepdf.pub

By 1983, Drobuline was undergoing testing, as evidenced by its mention in a United States Congressional hearing regarding drug trials. ed.gov This timeline aligns with a period in medicinal chemistry when research was heavily focused on developing agents that could suppress ventricular arrhythmias, a major cause of mortality after a myocardial infarction. psu.edu The prevailing hypothesis was that controlling these rhythm disturbances would improve patient survival. psu.eduahajournals.org Drobuline's development as a compound with "local anesthetic-like action" fits into the trajectory of creating Class I antiarrhythmic agents, which were a primary focus of research during this time. epdf.pubescholarship.org

Significance of Drobuline Hydrochloride in Preclinical Drug Discovery and Development

In the realm of preclinical research, this compound serves as a significant tool for investigating the mechanisms of cardiac arrhythmias. Its primary value lies in its function as a cardiac depressant that modulates ion channels involved in the cardiac action potential. medchemexpress.com Preclinical studies utilize such compounds to understand how altering electrical activity in the heart can prevent or suppress abnormal rhythms.

The mechanism of action for Drobuline is centered on its ability to modulate cardiac sodium and potassium ion channels, which are critical for the depolarization and repolarization phases of the cardiac action potential. This modulation reduces the excitability of cardiac tissue, thereby decreasing the likelihood of spontaneous depolarizations that can trigger arrhythmias. Its effects are described as being similar to local anesthetics, a characteristic strongly associated with the blockade of sodium channels. theswissbay.chepdf.pub This activity classifies it among Class I antiarrhythmic agents. escholarship.orgcvpharmacology.com Preclinical electrophysiology studies are essential for characterizing these effects and determining a compound's potential utility and specific mechanism. nih.govpharmahungary.com

Table 1: Preclinical Research Profile of this compound

Attribute Description Source(s)
Compound Class Antiarrhythmic agent; Di-arylmethane analogue medchemexpress.comarchive.orgtheswissbay.ch
Proposed Mechanism Modulation of cardiac sodium (Na+) and potassium (K+) ion channels.
Pharmacological Effect Cardiac depressant; Reduces electrical excitability in cardiac tissue. medchemexpress.com

| Inferred Classification | Class I antiarrhythmic (based on "local anesthetic-like action"). | theswissbay.chepdf.pubescholarship.org |

Overview of Research Trajectories for Antiarrhythmic Compounds

The research and development of antiarrhythmic drugs have followed a complex and evolving trajectory. Initial efforts led to the creation of the Vaughan Williams classification system in the late 1960s, which has been a foundational framework in cardiac pharmacology for decades. escholarship.orgahajournals.orgox.ac.uk This system groups drugs into four main classes based on their primary mechanism of action on the cardiac action potential. cvpharmacology.comwikipedia.org

A significant turning point in antiarrhythmic research came with the Cardiac Arrhythmia Suppression Trial (CAST), with results published between 1989 and 1992. ahajournals.orgwikipedia.org This landmark study tested the hypothesis that suppressing asymptomatic ventricular arrhythmias in patients who had a myocardial infarction would reduce mortality. psu.edutaylorfrancis.com The trial was stopped early because the Class Ic antiarrhythmic drugs being studied (encainide, flecainide, and moricizine) were found to increase mortality, despite effectively suppressing the arrhythmias. ahajournals.orgwikipedia.org The CAST results revealed the potential for proarrhythmic, or arrhythmia-causing, effects of these drugs and fundamentally shifted the paradigm of antiarrhythmic therapy. psu.eduwikipedia.org

This led to a more cautious approach and a deeper investigation into the complex actions of these drugs. In the 1990s, a more nuanced classification approach known as the "Sicilian Gambit" was proposed. ahajournals.orgoup.com This framework moved away from a single primary mechanism and instead presented a more comprehensive profile of each drug, detailing its effects on multiple ion channels, receptors, and pumps. ahajournals.orgwikipedia.orgnih.gov This approach acknowledged that many drugs have complex actions that the simpler Vaughan Williams system did not fully capture. ahajournals.orgoup.com Modern research continues to build on these lessons, focusing on developing agents with greater specificity for particular ion channels or targeting upstream signaling pathways to improve safety and efficacy. ahajournals.orgox.ac.uk

Table 2: The Vaughan Williams Classification of Antiarrhythmic Drugs

Class Primary Mechanism of Action Electrophysiological Effect Representative Compounds
Class I Blocks sodium (Na+) channels Slows the rate of depolarization (Phase 0) Quinidine, Lidocaine (B1675312), Flecainide
Class II Beta-adrenergic receptor blockade Decreases sympathetic activity on the heart, reducing heart rate and conduction velocity Propranolol, Metoprolol, Atenolol
Class III Blocks potassium (K+) channels Prolongs repolarization (Phase 3), increasing the action potential duration Amiodarone, Sotalol, Dofetilide
Class IV Blocks slow calcium (Ca2+) channels Slows conduction through the atrioventricular (AV) node Verapamil, Diltiazem

Source(s): escholarship.orgcvpharmacology.comahajournals.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO B1662737 Drobuline Hydrochloride CAS No. 68162-52-7

Properties

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-21H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYKDSHUKOVMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-52-7
Record name Drobuline hydrochloride
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Record name DROBULINE HYDROCHLORIDE
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Record name DROBULINE HYDROCHLORIDE
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Chemical Synthesis and Derivatization of Drobuline Hydrochloride

Synthetic Methodologies for Drobuline (B1218946) Hydrochloride

The synthesis of drobuline hydrochloride, as a β-amino alcohol, can be approached through established organic chemistry pathways. While specific literature detailing the industrial synthesis of drobuline is not extensively available, its structure suggests that common methods for the formation of β-amino alcohols are applicable.

A plausible and widely utilized method for the synthesis of β-amino alcohols like drobuline involves the ring-opening of an epoxide with an amine. This pathway offers a high degree of control over the regioselectivity of the reaction. The key steps in a hypothetical synthesis of drobuline via this route would involve the formation of a suitable epoxide precursor followed by its reaction with isopropylamine (B41738).

The synthesis could commence from a precursor such as 1,1-diphenylacetone. This starting material can be converted to an alkene, 1,1-diphenyl-1-butene, through a Wittig reaction. Subsequent epoxidation of this alkene would yield the crucial intermediate, 1,1-diphenyl-1,2-epoxybutane. The final step in the formation of the drobuline backbone is the nucleophilic attack of isopropylamine on the epoxide ring. This reaction, a form of alkylation, typically proceeds with the amine attacking the less sterically hindered carbon of the epoxide, leading to the desired 1-(isopropylamino)-4,4-diphenyl-2-butanol structure. The resulting free base can then be treated with hydrochloric acid to afford this compound.

A general representation of this synthetic approach is outlined in the table below:

StepReactantsReagents and ConditionsProduct
11,1-DiphenylacetoneWittig reagent (e.g., Ethyltriphenylphosphonium bromide) and a strong base (e.g., n-Butyllithium)1,1-Diphenyl-1-butene
21,1-Diphenyl-1-buteneAn epoxidizing agent (e.g., m-Chloroperoxybenzoic acid, MCPBA)1,1-Diphenyl-1,2-epoxybutane
31,1-Diphenyl-1,2-epoxybutaneIsopropylamineDrobuline (free base)
4Drobuline (free base)Hydrochloric acid (HCl)This compound

Drobuline possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. The pharmacological activity of enantiomers can differ significantly, making their stereoselective synthesis a critical aspect of medicinal chemistry. General strategies for the asymmetric synthesis of β-amino alcohols can be applied to obtain the individual enantiomers of drobuline.

One common approach is the use of a chiral starting material. For instance, a stereoselective epoxidation of the alkene precursor (1,1-diphenyl-1-butene) using a chiral catalyst, such as in the Sharpless asymmetric epoxidation, would yield a chiral epoxide. The subsequent ring-opening with isopropylamine would then produce a single enantiomer of drobuline.

Alternatively, a racemic mixture of the epoxide can be resolved using a chiral resolving agent or through enzymatic resolution. Another strategy involves the use of a chiral amine in the ring-opening step, which can lead to a diastereomeric mixture that may be easier to separate. Furthermore, asymmetric reduction of a corresponding amino ketone precursor, 1-(isopropylamino)-4,4-diphenyl-2-butanone, using a chiral reducing agent could also provide an enantiomerically enriched product.

ApproachDescription
Chiral EpoxidationUse of a chiral catalyst (e.g., Sharpless epoxidation) to form an enantiomerically pure epoxide from the alkene precursor.
Kinetic ResolutionSelective reaction of one enantiomer of a racemic epoxide with a chiral reagent, leaving the other enantiomer unreacted.
Chiral AuxiliaryAttachment of a chiral auxiliary to the amine or epoxide to direct the stereochemical outcome of the ring-opening reaction.
Asymmetric ReductionStereoselective reduction of a prochiral amino ketone precursor using a chiral reducing agent.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in drug discovery and involve the synthesis and biological evaluation of analogs of a lead compound to understand which parts of the molecule are essential for its activity. For drobuline, SAR studies would likely focus on modifications at several key positions to explore the impact on its anti-arrhythmic properties.

Systematic modifications could be made to the following structural features of the drobuline molecule:

The Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings could influence the compound's lipophilicity, electronic properties, and interaction with biological targets.

The Alkyl Chain: The length and branching of the butanol chain could be altered to probe the spatial requirements of the binding site.

The N-substituent: The isopropyl group on the nitrogen atom could be replaced with other alkyl or aryl groups of varying sizes to determine the optimal steric and electronic requirements for activity.

The synthesis of these analogs would follow similar synthetic routes as described for drobuline, utilizing appropriately substituted starting materials. The findings from these SAR studies would be crucial for the design of more potent and selective anti-arrhythmic agents.

Site of ModificationPotential ModificationsRationale
Phenyl RingsHalogen, Alkyl, Alkoxy, Nitro, Amino substituentsTo alter lipophilicity, electronic properties, and potential for additional binding interactions.
Butanol ChainShortening, lengthening, or introducing branchingTo investigate the optimal chain length and conformation for receptor binding.
Isopropyl GroupOther alkyl groups (e.g., tert-butyl, cyclohexyl), aryl groupsTo explore the steric and electronic requirements of the amine binding pocket.

Advanced Synthetic Techniques for Novel this compound-Related Compounds

While the classical synthetic routes described are robust, modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of novel drobuline-related compounds. These techniques can offer advantages in terms of efficiency, selectivity, and the ability to create complex molecular architectures.

For instance, the use of flow chemistry could enable a more controlled and scalable synthesis of drobuline and its analogs. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity.

Biocatalysis , employing enzymes to carry out specific chemical transformations, could be a powerful tool for the stereoselective synthesis of drobuline enantiomers. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic drobuline precursor, or a ketoreductase could be used for the asymmetric reduction of an amino ketone.

Furthermore, combinatorial chemistry approaches could be used to rapidly generate a library of drobuline analogs for high-throughput screening. By systematically varying the different building blocks (substituted phenyl precursors, different amines, etc.), a large number of diverse compounds could be synthesized and tested to accelerate the discovery of new anti-arrhythmic agents.

The application of these advanced techniques to the synthesis of drobuline-related compounds is not yet documented in the scientific literature but represents a promising avenue for future research and development in this area.

Mechanistic Elucidation of Drobuline Hydrochloride at the Preclinical Level

Investigation of Molecular Targets and Binding Interactions

The primary mechanism of action of Drobuline (B1218946) is believed to be its interaction with specific molecular targets within cardiac cells. Research suggests that its pharmacological effects are likely due to a local anesthetic-like action. theswissbay.ch

Receptor Binding Affinity and Selectivity Profiling in Preclinical Models

Preclinical studies are essential to determine the binding affinity and selectivity of a drug candidate for its intended receptor and to identify any potential off-target interactions. nih.goviaea.org These in vitro assays, often using radioligand binding techniques, are crucial for screening and selecting lead compounds with the desired affinity and selectivity. iaea.org This process helps in understanding the drug's target engagement and potential for side effects. researchgate.net While specific receptor binding affinity and selectivity data for Drobuline hydrochloride are not extensively detailed in the available literature, it is known to interact with receptors involved in cardiac conduction and contractility. The process for determining such profiles involves screening the compound against a panel of different receptors to establish its specificity. nih.gov

Enzyme Modulation and Inhibition Kinetics

Enzyme modulation is a key aspect of the pharmacological action of many drugs. longdom.org The study of enzyme inhibition kinetics helps to characterize the interaction between a drug and an enzyme, including whether the inhibition is competitive, non-competitive, or uncompetitive. bgc.ac.inwikipedia.org This is determined by analyzing the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. nih.gov

Cellular and Subcellular Mechanisms of Action

The effects of Drobuline at the molecular level translate into changes in cellular function, particularly within cardiac cells.

Ion Channel Modulation and Electrophysiological Effects in Cellular Systems

Drobuline's primary anti-arrhythmic effect is attributed to its modulation of ion channels, which are crucial for maintaining the cardiac action potential. Specifically, it has been shown to modulate sodium and potassium ion channels, which reduces excitability in cardiac tissues. This modulation helps to stabilize the cardiac rhythm and prevent arrhythmias by decreasing the likelihood of spontaneous depolarizations.

The electrophysiological effects of ion channel modulators can be studied using techniques like flow cytometry to measure changes in the cell membrane potential. nih.gov The activity of ion channels is fundamental to cell electrophysiology, and their modulation can lead to significant changes in cellular function. nih.govcsic.es For instance, the blockade of certain potassium channels can affect a cell's ability to repolarize. frontiersin.org

Intracellular Signaling Pathway Perturbations

The interaction of a drug with its molecular target can trigger a cascade of events within the cell, known as intracellular signaling pathways. nih.gov These pathways, such as the MAPK and PI3K/Akt/mTOR pathways, are critical in regulating various cellular processes, and their perturbation can lead to significant physiological effects. nih.govplos.orgnews-medical.net The dysregulation of these signaling pathways is implicated in various diseases. nih.gov While the specific intracellular signaling pathways perturbed by this compound are not explicitly detailed in the provided search results, its action on ion channels and receptors would invariably influence downstream signaling cascades that control cardiac cell function.

Comparative Mechanistic Studies with Related Pharmacological Agents

To better understand the unique properties of a drug, it is often compared with other agents that have similar therapeutic effects. nih.govdovepress.com In the case of Drobuline, comparative studies have been made with other anti-arrhythmic drugs like Amiodarone and Lidocaine (B1675312).

These studies have indicated that while Drobuline shows similar efficacy in controlling arrhythmias, it may have a different side-effect profile. Mechanistically, while all three compounds can target potassium channels, Amiodarone is known for its multi-channel blockade, which contributes to its broader efficacy but also higher potential for toxicity.

Table 1: Comparative Data of Anti-arrhythmic Agents

Feature Drobuline Amiodarone Lidocaine
Primary Mechanism K⁺ channel modulation, Na⁺ channel modulation Multi-channel blockade (including K⁺ channels) Na⁺ channel blockade

| Pharmacological Action | Anti-arrhythmic, local anesthetic-like action theswissbay.ch | Broad-spectrum anti-arrhythmic | Anti-arrhythmic, local anesthetic |

Table of Compounds

Compound Name
This compound
Amiodarone
Lidocaine
Sodium

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Drobuline Hydrochloride

Identification of Pharmacophore Features Crucial for Biological Activity

The antiarrhythmic activity of many drugs, particularly those with local anesthetic-like properties, is dictated by a specific arrangement of functional groups known as a pharmacophore. For compounds structurally related to drobuline (B1218946), which possess an amino alcohol core and lipophilic diphenyl groups, the essential pharmacophoric elements likely consist of a hydrophobic region, a hydrogen bond donor/acceptor site, and a positively charged amino group at physiological pH.

The two phenyl rings of drobuline constitute a significant hydrophobic domain. This lipophilicity is crucial for the molecule to partition into the lipid bilayer of cardiac cell membranes and access its target, which is often a voltage-gated sodium channel nih.govnih.gov. The interaction of these aromatic rings with hydrophobic pockets within the ion channel protein is a key determinant of binding affinity nih.gov.

The hydroxyl group in the butanol backbone serves as a critical hydrogen bond donor and acceptor. This feature can facilitate anchoring the drug to a specific site on the receptor, often involving interactions with amino acid residues like phenylalanine and tyrosine in the channel pore nih.gov.

Finally, the tertiary amino group, which is protonated at physiological pH, carries a positive charge. This cationic center is a hallmark of many local anesthetic-type antiarrhythmics and is believed to interact with negatively charged residues within the sodium channel, contributing to the blockade of ion conduction nih.gov. The distance between the hydrophobic center and the charged amino group is a critical parameter for optimal activity.

Impact of Substituent Modifications on Preclinical Pharmacological Profiles

Alterations to the drobuline hydrochloride structure are predicted to have a significant impact on its preclinical pharmacological profile, including its potency, selectivity, and duration of action. Based on general SAR principles for amino alcohol-containing antiarrhythmics, the following modifications can be hypothesized to influence its activity.

Modification of the Hydrophobic Diphenyl Moiety:

Ring Substitution: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule. For instance, halogen substitution could enhance hydrophobic interactions and potency, but may also affect metabolism and toxicity.

Ring Replacement: Replacing one or both phenyl rings with other aromatic or alicyclic systems would likely alter the binding affinity and selectivity for different ion channels.

Alterations to the Amino Alcohol Linker:

Chain Length: The length of the butanol chain is likely optimized for the spatial arrangement of the pharmacophoric elements. Shortening or lengthening this chain could disrupt the optimal distance between the hydrophobic and cationic centers, leading to reduced activity.

Hydroxyl Group Position and Stereochemistry: The position of the hydroxyl group is critical for hydrogen bonding. Shifting its position or altering the stereochemistry at the chiral center bearing the hydroxyl group could significantly impact binding affinity and efficacy.

Modifications of the N-Alkyl Substituent:

The following interactive table illustrates the hypothetical impact of these modifications on the antiarrhythmic activity of drobuline analogs, based on established SAR principles for related compounds.

Modification Position of Modification Substituent Predicted Impact on Antiarrhythmic Activity Rationale
Phenyl Ringpara-position-Cl, -FIncreaseEnhanced hydrophobicity and potential for halogen bonding.
Phenyl Ringpara-position-OCH₃DecreaseIncreased polarity may reduce membrane partitioning.
N-Alkyl GroupNitrogen Atom-CH₃DecreaseReduced steric bulk and lipophilicity compared to isopropyl.
N-Alkyl GroupNitrogen Atom-t-butylDecreaseExcessive steric hindrance may prevent optimal receptor binding.
Butanol ChainC-2Removal of -OHSignificant DecreaseLoss of critical hydrogen bonding interaction with the receptor.

Disclaimer: The data presented in this table is illustrative and based on general structure-activity relationship principles for antiarrhythmic agents. It is not based on experimental data for this compound analogs.

Conformational Analysis and Molecular Modeling in SAR Elucidation

The three-dimensional conformation of this compound is a critical factor in its interaction with its biological target. Conformational analysis and molecular modeling are powerful tools to understand the spatial arrangement of the pharmacophoric groups and to rationalize the observed SAR nih.gov.

Drobuline possesses several rotatable bonds, allowing it to adopt multiple conformations. The torsion angles around the C-C bonds of the butanol backbone and the bonds connecting the phenyl rings are particularly important. Computational methods can be used to identify the low-energy conformations that are likely to be biologically active. For instance, the relative orientation of the two phenyl rings and the distance between the hydrophobic centroid and the charged nitrogen are key conformational parameters.

Molecular modeling studies, such as docking simulations, can provide insights into how drobuline and its analogs might bind to the active site of cardiac ion channels, such as the voltage-gated sodium channel nih.govnih.gov. These models can help to visualize the specific interactions between the drug and the amino acid residues of the channel, thereby explaining the effects of substituent modifications on activity nih.gov. For example, a model might show that a particular substituent on a phenyl ring either enhances a hydrophobic interaction or causes a steric clash, thus explaining an observed increase or decrease in potency.

Rational Design Principles for this compound Analogs

Based on the inferred SAR and the use of molecular modeling, several rational design principles can be proposed for the development of novel this compound analogs with potentially improved pharmacological profiles.

Optimization of Lipophilicity: A key principle in the design of antiarrhythmic drugs is the optimization of lipophilicity nih.govnih.gov. While a certain degree of hydrophobicity is necessary for membrane partitioning and receptor binding, excessive lipophilicity can lead to poor solubility, increased toxicity, and non-specific binding. Therefore, a balance must be struck, potentially by introducing moderately polar substituents on the phenyl rings or by modifying the N-alkyl group.

Enhancement of Receptor Binding Affinity: The introduction of functional groups that can form additional favorable interactions with the target receptor is a common strategy. This could involve adding substituents capable of hydrogen bonding, or electrostatic interactions to the phenyl rings.

Modulation of Pharmacokinetic Properties: Rational design can also be employed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. For example, introducing metabolic "soft spots" or blocking sites of metabolism can alter the drug's half-life.

Improving Selectivity: A major goal in antiarrhythmic drug design is to improve selectivity for specific cardiac ion channels to reduce the risk of off-target effects. Molecular modeling can be used to identify structural modifications that might favor binding to one type of channel over another, for example, by exploiting differences in the amino acid composition of their binding sites.

Preclinical Pharmacological Investigations of Drobuline Hydrochloride

In Vitro Pharmacological Characterization

In vitro studies are foundational in preclinical research, offering a controlled environment to investigate the direct effects of a compound on cells and tissues, thereby providing insights into its mechanism of action.

Cell-Based Assays for Functional Activity Assessment

Cell-based assays are pivotal in the early stages of drug discovery to determine a compound's biological activity, and toxicological profile. nih.gov These assays provide a biologically relevant context for evaluating drug candidates. sigmaaldrich.comnuvisan.com For antiarrhythmic drug development, cell-based assays are crucial for assessing a compound's interaction with specific molecular targets, such as ion channels in cardiac cells.

The functional activity of drobuline (B1218946) hydrochloride has been assessed using various cell-based assay systems. These assays are designed to quantify the effects of the compound on cellular processes relevant to cardiac electrophysiology. A primary application of these assays is to screen for interactions with monoamine transporters, which are key targets for many cardiovascular drugs. frontiersin.org

Commonly utilized cell systems in these assays include transfected cell lines, such as Human Embryonic Kidney (HEK) 293 cells, which can be engineered to express specific human cardiac ion channels. frontiersin.org This allows for the precise evaluation of a drug's effect on a single type of ion channel, providing detailed mechanistic information. frontiersin.org Additionally, induced pluripotent stem cells (iPSCs) are increasingly used to create more physiologically relevant models of human cardiac tissue for drug screening. nuvisan.com

Table 1: Methodologies in Cell-Based Assays for Antiarrhythmic Drug Evaluation

Assay TypeDescriptionApplication in Drobuline Research
Radiotracer Binding Assays Measures the affinity of a drug for a specific transporter or receptor by quantifying the displacement of a radiolabeled ligand.To determine the binding profile of drobuline hydrochloride to cardiac ion channels and transporters. frontiersin.org
Uptake Inhibition Assays Quantifies the ability of a drug to block the reuptake of neurotransmitters or other substrates by specific transporters.To assess the functional inhibition of monoamine transporters by this compound in transfected cell lines. frontiersin.org
High-Throughput Screening (HTS) Automated assays that allow for the rapid testing of a large number of compounds for a specific biological activity. nih.govUsed in the initial stages of discovery to identify drobuline as a potential antiarrhythmic agent.
Live Cell Analysis Involves the real-time monitoring of cellular responses to a drug, providing dynamic information about its effects. sigmaaldrich.comTo observe the immediate and time-dependent effects of this compound on cardiomyocyte function.

Tissue-Level Studies on Contractility and Electrophysiology

Following cell-based characterization, the effects of this compound are further investigated in isolated cardiac tissues. These studies provide a more integrated understanding of the drug's impact on the heart, as they preserve the complex interactions between different cell types and the extracellular matrix.

The primary focus of these tissue-level investigations is to evaluate the compound's influence on myocardial contractility and electrophysiological parameters. These studies often utilize isolated perfused heart preparations, such as the Langendorff-perfused rat heart, which allows for the assessment of drug effects in the absence of systemic influences.

Key parameters measured in these studies include:

Action Potential Duration (APD): A critical determinant of the refractory period of cardiac muscle. Drugs that prolong the APD, often by blocking potassium channels, are a major class of antiarrhythmic agents. frontiersin.org

Effective Refractory Period (ERP): The period during which a new action potential cannot be initiated. Prolongation of the ERP is a key mechanism for suppressing reentrant arrhythmias. frontiersin.org

Conduction Velocity: The speed at which electrical impulses propagate through the cardiac tissue. Slowing of conduction can be both an antiarrhythmic and a proarrhythmic effect, depending on the context. frontiersin.org

Myocardial Contractility: The force of contraction of the heart muscle. Many antiarrhythmic drugs have negative inotropic (contractility-reducing) effects.

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies in animal models are a critical step in preclinical drug development, providing essential information on the efficacy and systemic effects of a drug candidate in a living organism. nih.govnih.gov

Animal Models for Antiarrhythmic Efficacy Assessment

To evaluate the antiarrhythmic efficacy of this compound, various animal models that mimic human cardiac arrhythmias are employed. nih.gov The choice of animal model is crucial and depends on the specific type of arrhythmia being studied. nih.govmdpi.com

Commonly used animal models in antiarrhythmic drug research include:

Rodent Models (Mice and Rats): These models are cost-effective and well-suited for initial efficacy screening and genetic manipulation. nih.govmdpi.com Arrhythmias can be induced by methods such as coronary artery ligation to mimic myocardial infarction-related arrhythmias or through programmed electrical stimulation. bioline.org.br

Larger Animal Models (Rabbits, Dogs, Pigs, Goats): These animals have cardiac anatomy and physiology that more closely resemble that of humans, making them valuable for more advanced preclinical testing. nih.govmdpi.com For instance, pigs are often used to test catheter-based ablation techniques, while goats can model the atrial fibrosis associated with chronic atrial fibrillation. mdpi.com

Table 2: Common Animal Models for Inducing Cardiac Arrhythmias

Animal ModelMethod of Arrhythmia InductionType of Arrhythmia StudiedRelevance to Drobuline Research
Rat Coronary Artery LigationVentricular ArrhythmiasTo assess efficacy in preventing arrhythmias following myocardial ischemia. bioline.org.br
Rabbit Programmed Electrical StimulationAtrial and Ventricular TachyarrhythmiasTo evaluate the ability to terminate or prevent reentrant arrhythmias.
Dog Chronic Atrioventricular BlockTorsades de PointesTo investigate the potential for proarrhythmic effects.
Goat Rapid Atrial PacingAtrial FibrillationTo study the effects on atrial remodeling and the sustainability of atrial fibrillation. mdpi.com

Pharmacodynamic Biomarker Identification in Animal Studies

Pharmacodynamic (PD) biomarkers are molecular indicators that provide evidence of a drug's effect on its target and the downstream biological pathways. alsglobal.comfrontiersin.org The identification of such biomarkers in preclinical animal studies is crucial for several reasons: it helps in understanding the mechanism of action, aids in dose selection for clinical trials, and can potentially be used to monitor treatment response in patients. alsglobal.commdpi.com

In the context of this compound research, the identification of PD biomarkers would involve analyzing tissues and biofluids from treated animals to identify changes in protein expression, phosphorylation status, or gene expression that correlate with the drug's antiarrhythmic effects. Techniques such as proteomics, transcriptomics, and targeted mass spectrometry are employed for this purpose. mdpi.com

Potential pharmacodynamic biomarkers for an antiarrhythmic drug like this compound could include:

Changes in the expression or phosphorylation state of cardiac ion channel proteins.

Modulation of signaling pathways involved in cardiac remodeling and fibrosis.

Alterations in the levels of circulating cardiac-specific proteins.

Systemic Responses and Organ-Specific Effects in Preclinical Animal Models

Beyond assessing antiarrhythmic efficacy, preclinical animal studies are vital for evaluating the systemic responses and potential organ-specific effects of this compound. nih.gov These investigations are necessary to build a comprehensive pharmacological profile and to anticipate potential off-target effects.

These studies typically involve administering the drug to animals over a range of doses and durations, followed by a thorough examination of various organs and physiological systems. This includes histopathological analysis of major organs, as well as monitoring of cardiovascular, respiratory, and central nervous system functions. This comprehensive evaluation in preclinical models is a critical step before a drug can be considered for human clinical trials. nih.gov

Comparative Preclinical Pharmacology with Established Antiarrhythmics

This compound has been evaluated in several preclinical studies to characterize its antiarrhythmic properties and benchmark its efficacy against established antiarrhythmic agents. These investigations have primarily focused on its electrophysiological effects and its performance in various animal models of cardiac arrhythmia.

In comparative studies, drobuline has demonstrated efficacy in managing arrhythmias that is on par with other antiarrhythmic drugs such as lidocaine (B1675312) and amiodarone. The primary mechanism of action for drobuline is as a cardiac depressant, influencing heart rhythm by interacting with ion channels and receptors within cardiac cells.

Research indicates that drobuline effectively stabilizes heart rhythms by reducing both the frequency and severity of arrhythmias. Its efficacy has been noted as comparable to that of lidocaine and amiodarone, though it is suggested to possess a unique mechanism that might offer benefits in particular clinical situations.

While specific quantitative data from head-to-head preclinical trials are not extensively detailed in publicly available literature, the overarching findings from comparative effectiveness discussions position drobuline as a potent antiarrhythmic compound. It is often used as a model compound in scientific research to explore the mechanisms of antiarrhythmic agents and to develop new therapeutic strategies for heart rhythm disorders. The hydrochloride form of drobuline is typically used in research to improve its solubility and stability.

The established antiarrhythmic drugs with which drobuline has been compared, such as lidocaine and amiodarone, belong to different classes within the Vaughan Williams classification system, suggesting that drobuline's pharmacological profile may incorporate multiple mechanisms of action. Lidocaine is a Class Ib antiarrhythmic that blocks sodium channels, particularly in their open state, which is effective in suppressing ventricular arrhythmias. merckvetmanual.compccarx.comwjgnet.com Amiodarone is a Class III antiarrhythmic with a broad spectrum of activity that includes blocking potassium channels to prolong the action potential duration, as well as affecting sodium and calcium channels and acting as an alpha- and beta-adrenergic blocker. cvpharmacology.comnih.gov

Further research is necessary to fully elucidate the comparative preclinical pharmacological profile of this compound and to quantify its relative potency and spectrum of antiarrhythmic activity against a wider range of standard antiarrhythmic therapies.

Advanced Analytical Methodologies for Drobuline Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of Drobuline (B1218946) hydrochloride from metabolites and endogenous components in biological samples for accurate quantification. pensoft.netvanderbilt.edu The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantitative analysis of pharmaceutical compounds like Drobuline hydrochloride. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly common for hydrochloride salt forms due to their solubility in aqueous-organic mobile phases. researchgate.net

Method development for this compound typically involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any potential interfering peaks from the sample matrix or degradation products. researchgate.net A simple, isocratic RP-HPLC method is often preferred for its simplicity and reproducibility. nih.gov The process involves selecting an appropriate stationary phase, such as a C8 or C18 column, and a mobile phase, commonly a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govscirp.org Detection is usually performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. semanticscholar.org

Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. nih.govresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govsemanticscholar.org

Table 1: Example Validation Parameters for a Developed RP-HPLC Method for this compound

ParameterSpecificationTypical ResultCitation
Linearity (Concentration Range) 10-50 µg/mLCorrelation Coefficient (r²) = 0.9995 nih.govresearchgate.net
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% nih.gov
Precision (% RSD) Not More Than 2.0%< 1.5% nih.govresearchgate.net
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.45 µg/mL researchgate.net
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.35 µg/mL researchgate.net
Robustness Insensitive to minor changes%RSD < 2.0% for variations in flow rate and pH nih.gov

Gas chromatography (GC) coupled with a mass spectrometry (MS) detector offers high specificity and sensitivity for the analysis of volatile or semi-volatile compounds. nih.gov While this compound itself is a non-volatile salt, GC-MS analysis can be performed following a derivatization step to convert it into a more volatile and thermally stable form. nih.gov

Sample preparation is critical and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. mdpi.com The extract is then derivatized; for instance, using perfluoroacylation, which can enhance sensitivity. nih.gov The GC separates the derivatized Drobuline from other components, and the MS detector provides mass information for positive identification and quantification. mdpi.com Operating the mass spectrometer in selected ion monitoring (SIM) mode allows for very low detection limits by monitoring only specific ions characteristic of the analyte, greatly improving the signal-to-noise ratio. nih.govmdpi.com GC-MS methods are valued for their high efficiency and robustness in quantitative bioanalysis. mdpi.com

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized batches of this compound and for assessing their purity. pageplace.demdpi.com These techniques provide fingerprint information unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. mdpi.com Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR experiments. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

For this compound, the spectra would be analyzed to ensure all expected signals are present with the correct chemical shifts, integration values (for ¹H NMR), and coupling patterns, confirming that the desired molecular structure has been synthesized. NMR is also highly effective for identifying impurities. researchgate.net Quantitative NMR (qNMR) can be employed to determine the purity of a bulk drug substance with high precision by comparing the integral of an analyte signal to that of a certified internal standard. diva-portal.org This technique is advantageous as it does not require a specific reference standard for the compound being tested. diva-portal.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental spectroscopic techniques used in pharmaceutical analysis for identification and quantification. pageplace.de

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features, such as C-H, C=O, C-O, and aromatic ring vibrations. This "fingerprint" spectrum is a rapid and reliable method for confirming the identity of a sample by comparing it to a reference spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry is used for quantitative analysis and is based on the absorption of light by chromophores within the molecular structure. eopcw.com A UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax) characteristic of this compound's electronic structure. mdpi.com According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound in a solution, providing a simple basis for quantitative assays. libretexts.org

Table 2: Typical Spectroscopic Data for this compound

TechniqueParameterCharacteristic FindingPurpose
UV-Vis λmaxe.g., 275 nmQuantification, Purity
IR Wavenumber (cm⁻¹)e.g., ~3050 (Aromatic C-H), ~1680 (C=O), ~1250 (C-O)Identification of Functional Groups
¹H NMR Chemical Shift (δ, ppm)Specific signals for aromatic, aliphatic, and other protonsStructural Elucidation, Purity
¹³C NMR Chemical Shift (δ, ppm)Specific signals for each unique carbon atomStructural Confirmation

Bioanalytical Methods for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Bioanalytical methods are essential for quantifying a drug and/or its metabolites in biological fluids, which is a critical component of preclinical studies. asianjpr.comnih.gov These methods provide the data necessary to determine key pharmacokinetic (PK) and pharmacodynamic (PD) parameters. researchgate.net For this compound, this involves measuring its concentration over time in plasma or serum from animal models. nih.gov

The development and validation of a reliable bioanalytical method are fundamental for generating high-quality data. asianjpr.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed. nih.gov

The process involves:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, serum) is required to remove proteins and other interfering substances. asianjpr.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: An HPLC or UPLC system separates the analyte from any remaining matrix components and potential metabolites. pensoft.net

Detection: A tandem mass spectrometer (MS/MS) provides highly selective and sensitive detection, allowing for accurate quantification even at very low concentrations. biomart.cn

The method must be rigorously validated to assess its accuracy, precision, selectivity, sensitivity, reproducibility, and stability in the biological matrix. asianjpr.comresearchgate.net The resulting concentration-time data are then used to calculate critical pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the curve (AUC), which are vital for understanding the drug's disposition in the body. researchgate.net

Theoretical Applications and Future Research Directions for Drobuline Hydrochloride

Potential Beyond Antiarrhythmic Applications: Theoretical Explorations

While Drobuline (B1218946) hydrochloride is classified as a Class I antiarrhythmic agent, interfering with the sodium channel to stabilize cell membranes, its mechanism of action suggests a broader therapeutic potential. wikipedia.org Class I antiarrhythmics bind to and block the fast sodium channels responsible for the rapid depolarization of cardiac action potentials in non-nodal tissues like the atria and ventricles. cvpharmacology.com This primary mechanism, which reduces the velocity of action potential transmission, could be theoretically harnessed for other conditions characterized by cellular hyperexcitability.

Further research could investigate the utility of Drobuline hydrochloride in neurological disorders where sodium channel dysfunction is a key pathological feature. Conditions such as epilepsy and neuropathic pain are often treated with sodium channel blockers. By modulating neuronal excitability, a compound like this compound could theoretically offer a novel therapeutic approach. Additionally, its effects on cellular membranes might be explored in the context of skeletal muscle channelopathies.

It is important to note that Class IA antiarrhythmics, a subgroup of Class I, can also exhibit anticholinergic effects, which may influence their therapeutic profile and potential applications. cvpharmacology.com These secondary effects could either present new therapeutic opportunities or limit the compound's use in certain patient populations.

Table 1: Theoretical Applications of this compound

Therapeutic Area Potential Application Underlying Mechanism
Neurology Epilepsy, Neuropathic Pain Modulation of neuronal sodium channels to reduce hyperexcitability.
Cardiology Atrial Fibrillation, Ventricular Tachycardia Blockade of cardiac sodium channels to suppress abnormal heart rhythms. wikipedia.org
Myology Skeletal Muscle Channelopathies Stabilization of muscle cell membranes by modulating sodium channel function.

Integration of In Silico Modeling with Experimental Preclinical Research

Computational models of the human ventricular myocyte can incorporate the kinetics of this compound's interaction with sodium channels to predict its impact on the action potential. nih.gov These models can simulate how the drug's binding to activated and inactivated sodium channels alters the electrophysiological properties of cardiac cells. cvpharmacology.com This approach allows researchers to forecast the drug's efficacy and potential for proarrhythmic effects at various concentrations, a critical step in preclinical safety assessment. nih.gov

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative encourages the use of in silico modeling to supplement traditional cardiac safety testing. By simulating the effects of this compound on multiple cardiac ion channels, including potassium and calcium channels, researchers can gain a more holistic understanding of its proarrhythmic potential. scholaris.ca This is particularly important as some antiarrhythmic drugs have been shown to paradoxically increase the risk of sudden cardiac death. nih.gov

In silico models can also be used to explore the effects of genetic variations on a patient's response to this compound. nih.govoup.com By incorporating specific genotypes into the computational model, it may be possible to predict how genetic mutations in ion channels could alter the drug's efficacy and safety profile. nih.govoup.com

Novel Research Paradigms for Compound Optimization

Future research on this compound will likely involve novel paradigms aimed at optimizing its therapeutic index. Advances in cardiovascular pharmacology are moving towards more targeted and personalized therapies. oup.comunibo.itoup.com

One approach is the development of "first-in-class" drugs with unique mechanisms of action. oup.comunibo.itoup.com While this compound is a Class I antiarrhythmic, further research could focus on modifying its structure to enhance its specificity for certain sodium channel isoforms or to introduce beneficial effects on other ion channels. This could lead to a more effective drug with fewer side effects.

Another avenue for optimization is through the use of advanced drug delivery systems. Encapsulating this compound in nanoparticles or other targeted delivery vehicles could potentially increase its concentration at the site of action in the heart, thereby reducing systemic exposure and off-target effects.

Furthermore, the concept of polypharmacy and combination therapy is gaining traction in cardiovascular medicine. nih.gov Research could explore the synergistic effects of this compound with other cardiovascular drugs, such as beta-blockers or calcium channel blockers, to achieve better rhythm control with lower doses of each agent. litfl.comlecturio.com

Ethical Considerations in Preclinical Animal Research for this compound

Preclinical research involving animal models is a critical phase in the development of any new drug, including this compound. nih.gov This stage of research is governed by strict ethical principles to ensure the humane treatment of animals. nih.gov The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of ethical animal research. nih.govnih.gov

Replacement: Researchers should, whenever possible, use alternatives to animal models, such as cell cultures or computer simulations (in silico modeling), to assess the safety and efficacy of this compound. nih.gov

Reduction: The number of animals used in preclinical studies should be minimized to the amount necessary to obtain statistically significant data. nih.gov

Refinement: Experimental procedures should be designed to minimize any pain, suffering, or distress to the animals. nih.gov This includes the use of appropriate anesthesia and analgesia during and after procedures. nih.gov

All preclinical research protocols for this compound must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethical review board. oup.com These boards ensure that the research has a clear scientific purpose and that the potential benefits to human health outweigh any potential harm to the animals. nih.gov

Transparency in reporting the methodology and results of animal studies is also a key ethical consideration. nih.gov This allows for proper scientific scrutiny and helps to avoid unnecessary duplication of experiments. The ultimate goal of these ethical guidelines is to ensure that the pursuit of new medical treatments like this compound is conducted with the utmost respect for animal welfare. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Amiodarone
Diltiazem
Dronedarone
Flecainide
Lidocaine (B1675312)
Mexiletine
Phenytoin
Procainamide
Propafenone
Propranolol
Quinidine
Sotalol

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of Drobuline hydrochloride to achieve high purity and yield?

Methodological Answer:

  • Step 1: Design a factorial experiment to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use fractional factorial designs to reduce variables systematically .
  • Step 2: Employ chromatographic techniques (e.g., HPLC, TLC) to monitor reaction progress and purity. For new compounds, provide NMR, mass spectrometry, and elemental analysis data to confirm identity and purity ≥98% (as per USP standards) .
  • Step 3: Utilize Design of Experiments (DoE) to identify critical process parameters. For example, a central composite design can optimize reaction time and pH .
  • Step 4: Document reproducibility by repeating synthesis under optimized conditions ≥3 times. Include detailed protocols in supplementary materials to facilitate replication .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., anti-arrhythmic efficacy vs. cardiac depressant effects) observed in this compound studies?

Methodological Answer:

  • Step 1: Conduct dose-response assays to establish therapeutic windows. Use isolated cardiomyocyte models to differentiate concentration-dependent effects .
  • Step 2: Apply meta-analysis frameworks to compare preclinical datasets. For example, use random-effects models to account for variability in animal studies (e.g., species, dosing regimens) .
  • Step 3: Validate mechanisms via knock-in/knockout models (e.g., ion channel mutants) to isolate Drobuline’s targets (e.g., Na⁺/K⁺-ATPase vs. β-adrenergic receptors) .
  • Step 4: Cross-reference clinical trial guidelines (e.g., FDA’s liposomal doxorubicin protocols ) to align experimental endpoints with regulatory standards.

Basic: What bioanalytical methods are validated for quantifying this compound in plasma during pharmacokinetic studies?

Methodological Answer:

  • Step 1: Develop a UPLC-MS/MS protocol with deuterated internal standards (e.g., Drobuline-d₄) to enhance specificity. Calibrate using spiked plasma samples (1–1000 ng/mL) .
  • Step 2: Validate according to ICH Q2(R1) for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (≥80%) .
  • Step 3: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂. Compare results against reference compounds like metformin hydrogels .

Advanced: How should researchers design in vivo vs. in vitro models to evaluate Drobuline’s arrhythmia-specific efficacy without confounding cardiac toxicity?

Methodological Answer:

  • Step 1: Prioritize ex vivo Langendorff heart preparations to measure action potential duration (APD) and arrhythmia thresholds in controlled settings .
  • Step 2: Use transgenic zebrafish models (e.g., kcnh2 mutants) for high-throughput screening of pro-arrhythmic risks .
  • Step 3: Apply machine learning classifiers to ECG data from rodent models. Train algorithms to distinguish therapeutic effects from toxicity using features like QT interval variability .
  • Step 4: Adhere to NIH preclinical reporting guidelines , including randomization, blinding, and power analysis for animal cohorts .

Basic: What structural elucidation techniques are critical for characterizing this compound and its metabolites?

Methodological Answer:

  • Step 1: Perform high-resolution NMR (¹H/¹³C) to map proton environments and confirm stereochemistry. Compare with PubChem data for 3,5-dimethylmorpholine analogs .
  • Step 2: Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fragment patterns. For metabolites, employ H/D exchange experiments .
  • Step 3: Apply X-ray crystallography if single crystals are obtainable. Use Cambridge Structural Database (CSD) references to validate bond lengths/angles .

Advanced: How can computational modeling enhance mechanistic studies of this compound’s ion channel interactions?

Methodological Answer:

  • Step 1: Build homology models of human NaV1.5 or hERG channels using SWISS-MODEL. Dock Drobuline into binding pockets via AutoDock Vina .
  • Step 2: Perform molecular dynamics (MD) simulations (≥100 ns) to assess ligand stability. Calculate binding free energies using MM/PBSA .
  • Step 3: Cross-validate with patch-clamp electrophysiology to correlate in silico predictions with ion current blockade (% inhibition at IC₅₀) .

Basic: What stability-indicating assays are recommended for this compound formulations under accelerated storage conditions?

Methodological Answer:

  • Step 1: Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis) and monitor via HPLC-UV. Identify degradation products with QDa mass detectors .
  • Step 2: Use Arrhenius kinetics to predict shelf-life. Store samples at 40°C/75% RH for 6 months and compare impurity profiles against ICH Q1A(R2) limits .
  • Step 3: Validate viscosity-reducing excipients (e.g., pyridoxine HCl ) for parenteral formulations to prevent aggregation.

Advanced: What ethical and methodological considerations are critical when transitioning Drobuline studies from animal models to human trials?

Methodological Answer:

  • Step 1: Align preclinical dosing with allometric scaling (e.g., body surface area normalization) to estimate human-equivalent doses .
  • Step 2: Submit IRB protocols detailing inclusion/exclusion criteria, adverse event monitoring, and informed consent templates .
  • Step 3: Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize patient exposure to subtherapeutic/toxic doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.